molecular formula C22H19N5O B2700210 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034618-56-7

1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2700210
CAS No.: 2034618-56-7
M. Wt: 369.428
InChI Key: NWPGTWJNCYZPOY-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a complex organic compound that features a naphthalene ring, a pyridine ring, and a pyrazine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and the pyridine-pyrazine derivative, which are then linked through a urea formation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nature of the substituent .

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea: Similar structure but lacks the pyrazine ring.

    1-(Naphthalen-1-yl)-3-(pyrazin-2-yl)urea: Similar structure but lacks the pyridine ring.

    1-(Pyridin-4-yl)-3-(pyrazin-2-yl)urea: Similar structure but lacks the naphthalene ring.

Uniqueness

1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is unique due to the presence of all three aromatic rings (naphthalene, pyridine, and pyrazine) connected through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(26-14-18-6-3-5-16-4-1-2-7-19(16)18)27-15-20-21(25-13-12-24-20)17-8-10-23-11-9-17/h1-13H,14-15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPGTWJNCYZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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